6-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid
CAS No.:
Cat. No.: VC13524808
Molecular Formula: C9H7FO3
Molecular Weight: 182.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7FO3 |
|---|---|
| Molecular Weight | 182.15 g/mol |
| IUPAC Name | 6-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid |
| Standard InChI | InChI=1S/C9H7FO3/c10-5-1-2-6-7(9(11)12)4-13-8(6)3-5/h1-3,7H,4H2,(H,11,12) |
| Standard InChI Key | QHAPTLOMIVNTQI-UHFFFAOYSA-N |
| SMILES | C1C(C2=C(O1)C=C(C=C2)F)C(=O)O |
| Canonical SMILES | C1C(C2=C(O1)C=C(C=C2)F)C(=O)O |
Introduction
6-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid is a fluorinated derivative of benzofuran carboxylic acids. It is a compound of interest in medicinal chemistry due to its potential biological activity, particularly in antimicrobial and anti-inflammatory applications. The inclusion of a fluorine atom in the molecular structure enhances its electronic properties, reactivity, and potential pharmacological effects.
Synthesis Pathways
The synthesis of 6-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid generally involves multiple steps:
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Starting Material Preparation: A precursor benzofuran compound is halogenated or modified to introduce the fluorine atom selectively.
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Ester Hydrolysis: The ester derivative of the compound undergoes saponification to yield the carboxylic acid group.
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Purification: The resulting product is purified using chromatographic techniques such as silica gel chromatography with chloroform as an eluent.
Anti-inflammatory Effects
Fluorinated compounds are known to exhibit anti-inflammatory properties by modulating pro-inflammatory mediators like prostaglandins. This makes them potential candidates for treating inflammatory diseases.
Mechanism of Action
The mechanism of action for compounds like 6-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid involves interactions with biological macromolecules:
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Enzyme Inhibition: Fluorine enhances binding affinity to enzymes by forming strong hydrogen bonds or electrostatic interactions.
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Membrane Permeability: Increased lipophilicity allows better penetration through lipid membranes, improving bioavailability.
Applications in Research and Industry
6-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid has applications in several fields:
Pharmacology
It serves as a scaffold for designing new drugs with enhanced efficacy against microbial infections and inflammatory conditions.
Materials Science
The compound's unique electronic properties make it useful for developing advanced materials with specific reactivity profiles.
Limitations and Future Directions
While promising, further research is needed to fully understand the compound's pharmacokinetics, toxicity profile, and long-term effects:
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Toxicological Studies: Comprehensive studies are required to assess safety in vivo.
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Structural Modifications: Derivatization may improve selectivity and potency against specific targets.
Research continues to explore its potential across various scientific domains .
This article provides an authoritative overview of 6-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid based on current knowledge and research findings.
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